Cas no 1369911-04-5 (3-amino-N,N,5-trimethylbenzamide)

3-Amino-N,N,5-trimethylbenzamide is a substituted benzamide derivative characterized by its amino and dimethylamino functional groups. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-donating methyl and amino groups, enhance reactivity in electrophilic substitution and coupling reactions. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase reactions. Its well-defined molecular structure and stability under standard conditions make it suitable for precise synthetic applications. Researchers value this compound for its versatility in constructing complex heterocyclic frameworks and functionalized aromatic systems.
3-amino-N,N,5-trimethylbenzamide structure
1369911-04-5 structure
Product name:3-amino-N,N,5-trimethylbenzamide
CAS No:1369911-04-5
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD26855816
CID:4594257
PubChem ID:91636217

3-amino-N,N,5-trimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-amino-N,N,5-trimethyl-
    • 3-amino-N,N,5-trimethylbenzamide
    • MDL: MFCD26855816
    • Inchi: 1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3
    • InChI Key: SCTCCXRVXDNVGX-UHFFFAOYSA-N
    • SMILES: C(N(C)C)(=O)C1=CC(C)=CC(N)=C1

3-amino-N,N,5-trimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-191609-5.0g
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95.0%
5.0g
$1448.0 2025-02-20
Enamine
EN300-191609-1.0g
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95.0%
1.0g
$499.0 2025-02-20
Chemenu
CM437058-1g
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95%+
1g
$611 2023-03-27
Enamine
EN300-191609-0.05g
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95.0%
0.05g
$94.0 2025-02-20
Aaron
AR01BHBY-500mg
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95%
500mg
$540.00 2025-02-09
Aaron
AR01BHBY-1g
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95%
1g
$712.00 2025-02-09
Aaron
AR01BHBY-5g
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95%
5g
$2016.00 2023-12-16
1PlusChem
1P01BH3M-500mg
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95%
500mg
$451.00 2025-03-19
1PlusChem
1P01BH3M-1g
3-amino-N,N,5-trimethylbenzamide
1369911-04-5 95%
1g
$590.00 2025-03-19
A2B Chem LLC
AW14194-250mg
3-Amino-n,n,5-trimethylbenzamide
1369911-04-5 95%
250mg
$246.00 2024-04-20

3-amino-N,N,5-trimethylbenzamide Related Literature

Additional information on 3-amino-N,N,5-trimethylbenzamide

Introduction to 3-amino-N,N,5-trimethylbenzamide (CAS No. 1369911-04-5)

3-amino-N,N,5-trimethylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1369911-04-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a central carbonyl group (C=O) bonded to a nitrogen atom, which is further substituted with various organic groups. The specific structural motif of 3-amino-N,N,5-trimethylbenzamide involves a benzene ring substituted at the 3-position with an amino group (-NH₂), while the nitrogen atom of the amide moiety is further functionalized with two methyl groups (-NMe₂) and an additional methyl group at the 5-position of the benzene ring.

The synthesis and application of such structurally complex molecules are of paramount importance in modern drug discovery and development. The presence of multiple substituents on the benzene ring not only imparts unique electronic and steric properties but also influences its interaction with biological targets. In particular, the combination of an amino group and multiple methyl groups can enhance solubility, metabolic stability, and binding affinity towards specific enzymes or receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 3-amino-N,N,5-trimethylbenzamide with greater accuracy. These studies suggest that the compound exhibits promising interactions with various biological pathways, making it a potential candidate for therapeutic intervention in several disease models. For instance, preliminary in silico analyses have indicated that this molecule may exhibit inhibitory activity against certain kinases and proteases, which are known to play pivotal roles in cancer progression and inflammatory responses.

The chemical reactivity of 3-amino-N,N,5-trimethylbenzamide is another area of intense interest. The amide functional group is highly versatile and can undergo a variety of transformations, including nucleophilic acyl substitution, hydrolysis, and condensation reactions. These reactions are often catalyzed by transition metals or enzymes, providing synthetic chemists with powerful tools to modify the structure of this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at other positions on the benzene ring, thereby generating derivatives with tailored biological activities.

In addition to its synthetic utility, 3-amino-N,N,5-trimethylbenzamide has been explored as a building block for more complex pharmaceutical agents. By leveraging its reactive sites, researchers have synthesized novel heterocyclic compounds that mimic the structure of known drugs but exhibit improved efficacy or reduced side effects. Such derivatives are particularly valuable in addressing multidrug resistance in cancer therapy or in developing treatments for neurological disorders where precise targeting is essential.

The role of 3-amino-N,N,5-trimethylbenzamide in medicinal chemistry is further underscored by its potential as an intermediate in the production of agrochemicals. Amides derived from aromatic compounds are widely used as herbicides and fungicides due to their stability under environmental conditions and their ability to interact with biological targets in plants. By modifying the substituents on the benzene ring, chemists can fine-tune the agrochemical properties of these compounds, leading to more effective crop protection agents.

From a regulatory perspective, compounds like 3-amino-N,N,5-trimethylbenzamide must undergo rigorous testing to ensure their safety and efficacy before they can be approved for therapeutic use. This involves comprehensive toxicological studies, pharmacokinetic profiling, and clinical trials to assess their impact on human health. The regulatory landscape for such compounds is continually evolving as new methodologies for drug development emerge.

The environmental impact of synthesizing and disposing of 3-amino-N,N,5-trimethylbenzamide is also a critical consideration. Green chemistry principles emphasize minimizing waste generation and reducing hazardous reagent use during synthesis. Researchers are increasingly adopting solvent-free reactions or using biodegradable solvents to mitigate environmental harm while maintaining high yields and purity standards.

Future directions in the study of 3-amino-N,N,5-trimethylbenzamide may involve exploring its role in drug delivery systems. Nanotechnology-based approaches have shown great promise in enhancing drug bioavailability and targeting specificity. By encapsulating this compound within lipid nanoparticles or polymeric micelles, researchers aim to improve its delivery efficiency across biological barriers such as cell membranes or blood-brain barriers.

The interdisciplinary nature of modern chemical research ensures that 3-amino-N,N,5-trimethylbenzamide will continue to be a subject of fascination for scientists across multiple disciplines. Collaborative efforts between organic chemists, biochemists, pharmacologists, and materials scientists will be essential in unlocking its full potential as a therapeutic agent or industrial intermediate.

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